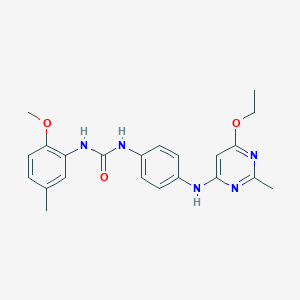
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Ring:
- Starting with ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.
- Reaction conditions: reflux in ethanol with a base such as sodium ethoxide.
-
Amination of the Pyrimidine:
- Reacting 6-ethoxy-2-methylpyrimidine with 4-aminophenylamine.
- Reaction conditions: heating in a polar solvent like dimethylformamide (DMF).
-
Formation of the Urea Derivative:
- Coupling the resulting amine with 2-methoxy-5-methylphenyl isocyanate.
- Reaction conditions: room temperature in an inert atmosphere.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products include halogenated derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
Medicine:
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
相似化合物的比较
- 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.
- 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.
Uniqueness:
- The presence of the ethoxy group at the 6-position of the pyrimidine ring and the methoxy group on the phenyl ring distinguishes it from similar compounds.
- These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWXTOENWSBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684751.png)
![ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2684752.png)
![11-Methyl-8-(4-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2684754.png)
![Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2684757.png)
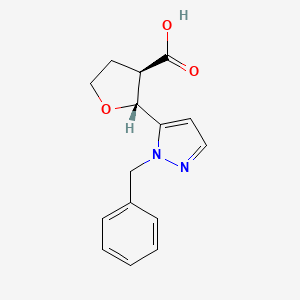
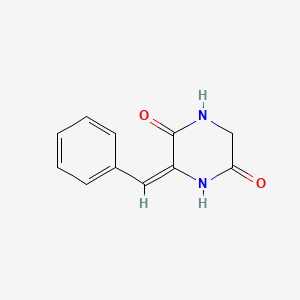
![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)
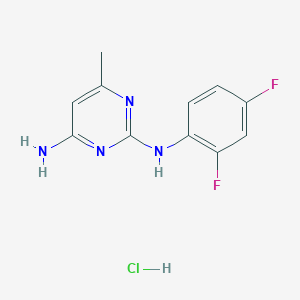
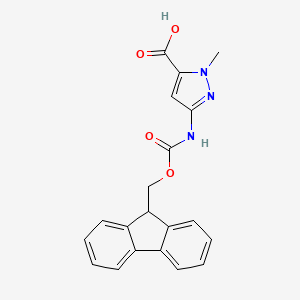
![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)
![N-[(furan-2-yl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2684774.png)
